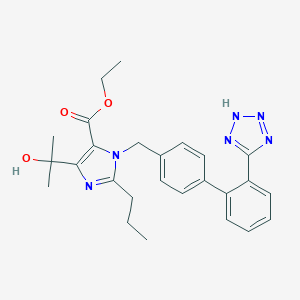

Olmesartan Ethyl Ester

描述

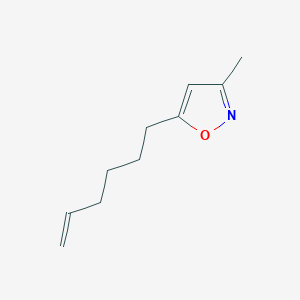

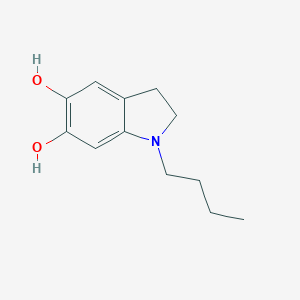

Olmesartan is a medication used primarily to treat high blood pressure, and its modification into various ester prodrugs has been a subject of research to improve its pharmacokinetic properties. The ester derivatives of olmesartan, such as the ethyl ester, are designed to enhance the drug's oral bioavailability and stability, making it more effective for patients.

Synthesis Analysis

The synthesis of olmesartan ester prodrugs involves several steps, including condensation, oxidation, esterification, and the Grignard reaction. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was achieved with an overall yield of 32.2% using microwave irradiation, which is a novel approach to traditional synthesis methods .

Molecular Structure Analysis

The molecular structure of olmesartan ester prodrugs is characterized by the presence of ester groups that are intended to be cleaved in vivo to release the active olmesartan. The ester derivative IIa, for example, has a n-octyl substituted dioxolone moiety, which is rapidly converted into olmesartan within 30 minutes in rat plasma .

Chemical Reactions Analysis

The ester prodrugs of olmesartan undergo various chemical reactions in the body to release the active drug. For example, olmesartan hexetil showed high stability in simulated gastric juice but was rapidly hydrolyzed to olmesartan in rat liver microsomes and rat plasma . Similarly, the dissolution of olmesartan in methanol generates a highly bioactive methyl ether analogue through an SN1 mechanism involving an intramolecular proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of olmesartan ester prodrugs are tailored to improve the drug's performance. The ester derivative IIa, for instance, showed promising pharmacokinetic parameters when compared with olmesartan medoxomil, suggesting that it could be a more effective prodrug . The olmesartan hexetil prodrug also demonstrated significantly increased C(max) and AUC(last) for olmesartan, indicating a marked increase in oral bioavailability .

科学研究应用

Pharmacological Properties

- Olmesartan medoxomil, an ester prodrug of olmesartan, is developed for treating hypertension. After oral administration, it rapidly releases active olmesartan. It's a potent, selective angiotensin II type AT1 receptor antagonist. In vivo and in vitro studies show its effectiveness in reducing hypertension and potential in treating nephrosis and heart failure. It also exhibits anti-atherogenic effects in animal models (Koike, Sada, & Mizuno, 2001).

Synthesis Methods

- Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in olmesartan synthesis, has been developed using microwave-irradiation and other chemical reactions, offering an efficient production method (Shen Zheng-rong, 2007).

Bioequivalence Studies

- Studies comparing different formulations of olmesartan medoxomil have demonstrated bioequivalence, indicating consistency in therapeutic effects across various versions (Changani et al., 2020).

Analytical Methods

- Advanced analytical techniques like LC-MS have been developed for precise measurement of olmesartan in human plasma, enhancing drug monitoring and pharmacokinetic studies (Musijowski et al., 2015).

Novel Delivery Systems

- Research into novel transdermal delivery systems, like nanoemulsions and nanocarriers, has been conducted. These systems aim to improve olmesartan's bioavailability and therapeutic efficacy, particularly in hypertension management (Kamran et al., 2016).

Bioactivation Studies

- Studies have identified enzymes like human carboxymethylenebutenolidase in liver and intestine crucial for converting olmesartan medoxomil to its active form, olmesartan, highlighting the importance of understanding drug metabolism (Ishizuka et al., 2010).

Drug Stability Analysis

- Research has also focused on the stability of olmesartan medoxomil under various conditions, aiding in the development of more stable and effective pharmaceutical formulations (Murakami et al., 2008).

未来方向

Olmesartan, the active metabolite of Olmesartan Ethyl Ester, is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors . ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Olmesartan Ethyl Ester, as well as exploring new therapeutic applications.

属性

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGFMDEVYVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)

![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)

![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)